molecular formula C13H27NS B13007955 N-(6-Methylheptan-2-yl)tetrahydro-2H-thiopyran-3-amine

N-(6-Methylheptan-2-yl)tetrahydro-2H-thiopyran-3-amine

Cat. No.: B13007955
M. Wt: 229.43 g/mol
InChI Key: IEVFVTDEJXOMEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-Methylheptan-2-yl)tetrahydro-2H-thiopyran-3-amine is a thiopyran-derived amine featuring a branched aliphatic substituent (6-methylheptan-2-yl) at the nitrogen atom. While direct data on this compound are absent in the provided evidence, its structural analogs with modifications to the substituent group or thiopyran core are extensively documented.

Properties

Molecular Formula

C13H27NS

Molecular Weight

229.43 g/mol

IUPAC Name

N-(6-methylheptan-2-yl)thian-3-amine

InChI

InChI=1S/C13H27NS/c1-11(2)6-4-7-12(3)14-13-8-5-9-15-10-13/h11-14H,4-10H2,1-3H3

InChI Key

IEVFVTDEJXOMEI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)NC1CCCSC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Methylheptan-2-yl)tetrahydro-2H-thiopyran-3-amine typically involves the following steps:

    Formation of the Tetrahydrothiopyran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Amine Group: The amine group can be introduced via nucleophilic substitution reactions, where an appropriate amine precursor reacts with the tetrahydrothiopyran ring.

    Attachment of the 6-Methylheptan-2-yl Side Chain: This step involves the alkylation of the tetrahydrothiopyran ring with a 6-methylheptan-2-yl halide under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as distillation, crystallization, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(6-Methylheptan-2-yl)tetrahydro-2H-thiopyran-3-amine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the tetrahydrothiopyran ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups or the ring structure.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Nucleophiles: Such as alkyl halides or acyl chlorides for substitution reactions.

Major Products Formed

    Sulfoxides and Sulfones: From oxidation reactions.

    Reduced Derivatives: From reduction reactions.

    Substituted Amines: From nucleophilic substitution reactions.

Scientific Research Applications

N-(6-Methylheptan-2-yl)tetrahydro-2H-thiopyran-3-amine has several applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying protein-ligand interactions.

    Medicine: As a candidate for drug development due to its unique structure.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(6-Methylheptan-2-yl)tetrahydro-2H-thiopyran-3-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Key structural analogs differ in the substituent attached to the thiopyran-3-amine core. Below is a comparative analysis based on molecular properties and substituent effects:

Compound Name Molecular Formula Molecular Weight Substituent Type Key Features/Applications Reference
N-(2-Ethoxyethyl)tetrahydro-2H-thiopyran-3-amine C₉H₁₉NOS 189.32 Ethoxyethyl (aliphatic) Intermediate in organic synthesis
N-(3-Ethoxypropyl)tetrahydro-2H-thiopyran-3-amine C₁₀H₂₁NOS 203.34 Ethoxypropyl (aliphatic) Similar to ethoxyethyl analog
N-(2-Iodophenyl)tetrahydro-2H-thiopyran-3-amine C₁₁H₁₄INS 319.21 Iodophenyl (aromatic) Potential radiopharmaceutical building block
N-((Tetrahydrofuran-2-yl)methyl)tetrahydro-2H-thiopyran-3-amine C₁₀H₁₉NOS 213.33 Heterocyclic (tetrahydrofuran) Enhanced solubility due to oxygen
N-Methyltetrahydrofuran-3-amine derivatives Varies ~200–400 Cyclic ether or alkyl Drug candidates (e.g., Example 13/14)
Key Observations:
  • Substituent Effects : Aliphatic substituents (e.g., ethoxyethyl, ethoxypropyl) generally reduce molecular weight compared to aromatic (e.g., iodophenyl) or heterocyclic groups. The iodophenyl derivative (319.21 g/mol) has the highest molecular weight due to iodine's atomic mass .
  • Solubility and Reactivity : Ether-containing substituents (e.g., ethoxyethyl, tetrahydrofuran) enhance solubility in polar solvents, whereas aromatic groups (e.g., iodophenyl) may improve stability in hydrophobic environments .
  • Synthetic Utility : Aliphatic analogs are common intermediates, while iodophenyl derivatives are specialized for cross-coupling reactions in medicinal chemistry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.